molecular formula C5H12ClNO B1424400 (S)-3-Methylmorpholine hydrochloride CAS No. 1022094-03-6

(S)-3-Methylmorpholine hydrochloride

Cat. No. B1424400
M. Wt: 137.61 g/mol
InChI Key: MSOCQCWIEBVSLF-JEDNCBNOSA-N
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Description

This would typically include the compound’s chemical formula, its molecular weight, and its physical appearance (color, state of matter, etc.).



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the reactants used, the conditions required (temperature, pressure, catalysts, etc.), and the yield of the reaction.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It may include understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Hydrochloride Salt Formation

  • The hydrochloride salt of N-methylmorpholine, closely related to (S)-3-methylmorpholine hydrochloride, forms deliquescent crystals in water, featuring hydrogen bonds between halide ions and morpholinium protons. This has implications in crystallography and material science (Turnbull, 1997).

Inclusion Compounds and Crystal Structure

  • N-Methylmorpholine betaine hydrochloride forms inclusion compounds with acetonitrile, demonstrating interesting crystal structures and hydrogen bonding, which are relevant in the study of molecular interactions and crystal engineering (Dega-Szafran et al., 2002).

Industrial Applications in Fiber Making

  • N-Methylmorpholine-N-oxide, a derivative of (S)-3-methylmorpholine, is used in the Lyocell process for making fibers. This process, while primarily physical, involves side reactions and byproduct formation that are significant in industrial applications (Rosenau et al., 2001).

Spectroscopic Studies

  • Spectroscopic investigations, such as FTIR and NMR, of complexes formed with N-methylmorpholine betaine hydrochloride, provide insights into molecular interactions, crucial for understanding chemical structures and reactions (Dega-Szafran et al., 2002).

Synthesis Methodologies

  • The synthesis of N-Methylmorpholine, related to (S)-3-methylmorpholine hydrochloride, involves alkylation reactions, offering insights into organic synthesis techniques useful in various chemical industries (Zhang Xiang, 2003).

Applications in Polymer Science

  • N-Methylmorpholine, closely related to (S)-3-methylmorpholine hydrochloride, has applications as a catalyst in polyurethane foam production, indicating its role in material science and industrial chemistry (Sitarek, 1999).

Chemical Degradation and Analysis

  • Studies on the thermal degradation of N-Methylmorpholine-N-oxide and its analysis by capillary electrophoresis reveal its stability and degradation pathways, important for applications in chemistry and environmental studies (Potthast et al., 2000).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It may include its toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, and its implications for various fields (medicine, industry, environment, etc.).


Please note that the availability of this information can vary depending on the specific compound and the extent of research conducted on it. For “(S)-3-Methylmorpholine hydrochloride”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. Alternatively, you can try searching in public databases like PubChem, Google Scholar, or the Protein Data Bank. If you’re still having trouble, you might consider reaching out to a chemistry professor or a professional chemist for guidance. They may have access to additional resources or be able to provide more specific advice.


properties

IUPAC Name

(3S)-3-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOCQCWIEBVSLF-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704909
Record name (3S)-3-Methylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Methylmorpholine hydrochloride

CAS RN

1022094-03-6
Record name Morpholine, 3-methyl-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022094-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Methylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-methylmorpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WD Hong, PM O'Neill, MJ Taylor… - … Process Research & …, 2023 - ACS Publications
Anti-Wolbachia therapy has been clinically proven to be a safe approach for the treatment of onchocerciasis and lymphatic filariasis. AWZ1066S, a first-in-class highly specific anti-…
Number of citations: 5 pubs.acs.org
C Pissot Soldermann, O Simic, M Renatus… - Journal of medicinal …, 2020 - ACS Publications
MALT1 plays a central role in immune cell activation by transducing NF-κB signaling, and its proteolytic activity represents a key node for therapeutic intervention. Two cycles of scaffold …
Number of citations: 19 pubs.acs.org
M Durcik, AE Cotman, Z Toplak, S Mozina… - Journal of medicinal …, 2023 - ACS Publications
A new series of dual low nanomolar benzothiazole inhibitors of bacterial DNA gyrase and topoisomerase IV were developed. The resulting compounds show excellent broad-spectrum …
Number of citations: 3 pubs.acs.org

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